Methyl 2-(2-methylthiomorpholin-4-yl)but-3-enoate
Description
Methyl 2-(2-methylthiomorpholin-4-yl)but-3-enoate is a heterocyclic ester featuring a thiomorpholine ring substituted with a methylthio group and a but-3-enoate ester moiety. The compound’s reactivity and stability are influenced by the electron-rich sulfur atom in the thiomorpholine ring and the conjugated double bond in the ester group .
Properties
Molecular Formula |
C10H17NO2S |
|---|---|
Molecular Weight |
215.31 g/mol |
IUPAC Name |
methyl 2-(2-methylthiomorpholin-4-yl)but-3-enoate |
InChI |
InChI=1S/C10H17NO2S/c1-4-9(10(12)13-3)11-5-6-14-8(2)7-11/h4,8-9H,1,5-7H2,2-3H3 |
InChI Key |
PCIDOMRRZNQEJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCS1)C(C=C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methylthiomorpholin-4-yl)but-3-enoate typically involves the reaction of 2-methylthiomorpholine with but-3-enoic acid or its derivatives under esterification conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methylthiomorpholin-4-yl)but-3-enoate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and appropriate catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, other esters.
Scientific Research Applications
Methyl 2-(2-methylthiomorpholin-4-yl)but-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methylthiomorpholin-4-yl)but-3-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 2-(2-methylthiomorpholin-4-yl)but-3-enoate with structurally related compounds from the literature:
Key Observations:
- Thiomorpholine vs. Indole/Imidazole: The thiomorpholine ring in the target compound likely enhances solubility in polar solvents compared to aromatic heterocycles like indole or imidazole, which are more lipophilic .
- Ester Reactivity: The α,β-unsaturated ester in the target compound and compound 3aa enables conjugate addition reactions, but the electron-donating thiomorpholine group may reduce electrophilicity compared to indole-based analogs .
- Synthesis Methods: While compound 3aa uses Pd-catalyzed coupling, the target compound’s synthesis may parallel imidazole derivatives (e.g., PPA-mediated cyclization), though exact conditions are unverified .
Crystallographic and Structural Validation
Crystallographic tools like SHELXL () are critical for resolving the 3D structures of such compounds. For instance:
- The thiomorpholine ring’s conformation could be validated using ORTEP-3 () to visualize bond angles and torsional strain.
- Structure validation protocols () ensure accuracy in bond lengths and angles, particularly for sulfur-containing heterocycles, which may exhibit unusual geometry due to lone pair interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
